molecular formula C22H44N2O3 B7823749 N6-Palmitoyl lysine CAS No. 59012-44-1

N6-Palmitoyl lysine

Cat. No. B7823749
CAS RN: 59012-44-1
M. Wt: 384.6 g/mol
InChI Key: IWKZTTDNVPAHNP-FQEVSTJZSA-N
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Description

N6-Palmitoyl lysine is a useful research compound. Its molecular formula is C22H44N2O3 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N6-Palmitoyl lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-Palmitoyl lysine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cosmetic and Dermatological Applications

  • Anti-Wrinkle Cosmetics : N6-Palmitoyl lysine derivatives like palmitoyl-lysyl-threonyl-threonyl-lysyl-serine (pal-KTTKS) are used in anti-wrinkle creams. The development of LC-MS/MS analytical procedures allows for the detection and reliable assay of these peptides in cosmetic formulations, highlighting their significance in anti-aging products (Chirita et al., 2009).
  • Skin Permeation and Retention Enhancement : Studies have shown that palmitoyl lysine threonine threonine lysine serine, when loaded onto liquid crystalline nanoparticles, exhibits increased skin permeation and retention. This is particularly significant in the context of transdermal drug delivery and skincare products (Selvaraj, Shin, & Yoo, 2021).
  • Improvement in Photoaged Human Facial Skin : Palmitoyl pentapeptide, specifically palmitoyl-lysine-threonine-threonine-lysine-serine, has been demonstrated to significantly improve wrinkles and fine lines in human skin, indicating its potential as a topical agent for collagen production and anti-aging benefits (Robinson et al., 2005).

2. Drug Delivery and Biomedical Research

  • Amphiphilic Poly-L-lysine-Based Polymers : The use of palmitoyl groups in creating amphiphilic poly-L-lysine-based polymers has been explored for drug and gene delivery. The degree of palmitoyl substitution significantly affects the assembly of these polymers into polymeric bilayer vesicles, which are key for encapsulating and delivering therapeutic agents (Wang, Tetley, & Uchegbu, 2001).
  • Design of l-Lysine-Based Organogelators : l-Lysine-based organogelators, including those with palmitoyl substitutions, have shown potential in drug release processes. Their applications extend to the delivery of nonsteroidal anti-inflammatory drugs, with the release rate being adjustable based on the gelator–solvent combination (Kaplan et al., 2019).
  • Gene and Drug Delivery Agents : Modified poly-L-lysine and poly-L-ornithine polymers with palmitoyl residues have been developed as gene and drug delivery agents. These amphiphilic amino acid-based polymers form polymeric vesicles, which are promising for nonviral gene delivery and drug encapsulation (Brown et al., 2000).

3. Cellular Biology and Biochemistry

  • N-Formylation of Lysine in Proteins : Studies have revealed the presence of N6-formyl lysine as a secondary modification in histone and other proteins, suggesting a potential role in the physiology of gene expression and the impact of oxidative stress (Jiang et al., 2007).
  • S-Palmitoyl Transfer in Proteomics : Research on N-palmitoylation, a significant post-translational modification, has shown that palmitoyl transfer can occur spontaneously during sample preparation, influencing the study of protein modifications (Ji et al., 2016).

properties

IUPAC Name

(2S)-2-amino-6-(hexadecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKZTTDNVPAHNP-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309724
Record name N6-(1-Oxohexadecyl)-L-lysine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Palmitoyl lysine

CAS RN

59012-43-0, 59012-44-1
Record name N6-(1-Oxohexadecyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59012-43-0
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Record name N6-(1-Oxohexadecyl)-L-lysine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-Palmitoyl lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-(1-Oxohexadecyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-(1-oxohexadecyl)-L-lysine
Source European Chemicals Agency (ECHA)
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Record name N6-PALMITOYL LYSINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FL Sirota, S Maurer‐Stroh, B Eisenhaber… - …, 2015 - Wiley Online Library
… In three further cases (S-palmitoyl cysteine, N6-palmitoyl lysine and S-geranylgeranyl cysteine), the accessibility of the residue to be modified is far above the threshold 0.4. Two cases (…

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